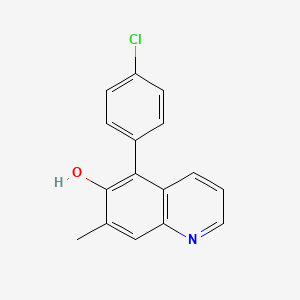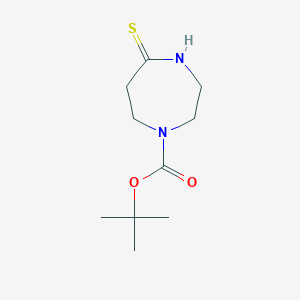
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidine-2,4-dione, which is a class of compounds with significant biological and chemical applications. This compound has been studied for its potential use in various scientific fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves several steps. One common method includes the reaction of 5-methylimidazolidine-2,4-dione with 5-(1-methylethoxy)pyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Análisis De Reacciones Químicas
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has shown that this compound may have potential as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE can be compared with other similar compounds, such as:
1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol: This compound shares a similar pyridine structure but differs in its functional groups and overall properties.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another related compound with a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
5-methyl-5-(5-propan-2-yloxypyridin-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O3/c1-7(2)18-8-4-5-9(13-6-8)12(3)10(16)14-11(17)15-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Clave InChI |
QFDQXASNZYQTFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CN=C(C=C1)C2(C(=O)NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Acetyl-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran](/img/structure/B8494908.png)

![4-[(3-Chloro-2-methylphenyl)carbonyl]-2-piperazinone](/img/structure/B8494930.png)



![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)




